Nexturastat A

Description

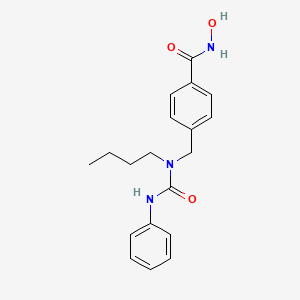

Structure

3D Structure

Properties

IUPAC Name |

4-[[butyl(phenylcarbamoyl)amino]methyl]-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-2-3-13-22(19(24)20-17-7-5-4-6-8-17)14-15-9-11-16(12-10-15)18(23)21-25/h4-12,25H,2-3,13-14H2,1H3,(H,20,24)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWXMCPARMXZQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403783-31-2 | |

| Record name | Nexturastat A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nexturastat A: A Deep Dive into the Mechanism of Action of a Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nexturastat A is a potent and selective small molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2] Emerging as a promising therapeutic agent, its mechanism of action is centered on the induction of apoptosis and cell cycle arrest in cancer cells, particularly in multiple myeloma and melanoma.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of Nexturastat A, detailing its molecular targets, signaling pathways, and the experimental methodologies used to elucidate these functions.

Core Mechanism: Selective HDAC6 Inhibition

Nexturastat A exhibits high selectivity for HDAC6, a class IIb histone deacetylase. This selectivity is crucial as it minimizes off-target effects that are often associated with pan-HDAC inhibitors.[3] The primary consequence of HDAC6 inhibition by Nexturastat A is the hyperacetylation of its substrate proteins.

Molecular Targets

The principal target of Nexturastat A is the catalytic domain of the HDAC6 enzyme. By binding to this site, it effectively blocks the deacetylation activity of HDAC6. While HDAC6 has several substrate proteins, a key target in the context of Nexturastat A's anti-cancer activity is α-tubulin. Increased acetylation of α-tubulin disrupts microtubule dynamics, which can interfere with cell division and migration. However, the anti-tumor effects of Nexturastat A are not solely dependent on α-tubulin hyperacetylation and involve downstream effects on gene expression.[1]

Signaling Pathways and Cellular Effects

The inhibition of HDAC6 by Nexturastat A triggers a cascade of events that culminate in cell cycle arrest and apoptosis. A central player in this pathway is the cyclin-dependent kinase inhibitor p21.

Transcriptional Activation of p21

Nexturastat A treatment leads to the transcriptional activation of the CDKN1A gene, which encodes the p21 protein.[1][2] This activation is associated with an increase in the acetylation of histones H3 and H4 at the p21 promoter region, a direct consequence of HDAC inhibition. The hyperacetylation of histones creates a more open chromatin structure, facilitating the binding of transcription factors and subsequent gene expression.

The upregulation of p21 has two major consequences for the cell:

-

Cell Cycle Arrest: p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. By inhibiting CDK2, p21 prevents the phosphorylation of proteins required for the G1 to S phase transition, leading to cell cycle arrest in the G1 phase.[1]

-

Induction of Apoptosis: In addition to its role in cell cycle control, p21 can also promote apoptosis. The precise mechanism by which p21 induces apoptosis in the context of Nexturastat A treatment is multifaceted but is a key contributor to the drug's cytotoxic effects against cancer cells.[1][2]

Overcoming Drug Resistance

Preclinical studies have demonstrated that Nexturastat A can overcome resistance to other chemotherapeutic agents, such as the proteasome inhibitor bortezomib (B1684674) in multiple myeloma cells.[1] This suggests that Nexturastat A may be effective in treating relapsed or refractory cancers.

Immunomodulatory Effects

Beyond its direct effects on cancer cells, Nexturastat A has been shown to modulate the tumor microenvironment. It can reduce the population of M2-like tumor-associated macrophages, which are known to promote tumor growth and suppress anti-tumor immunity. Furthermore, Nexturastat A can influence the expression of immune checkpoint proteins like PD-L1 and PD-L2, suggesting a potential synergistic effect when combined with immunotherapy.

Quantitative Data

The following tables summarize the key quantitative data regarding the potency and efficacy of Nexturastat A from preclinical studies.

Table 1: Inhibitory Activity of Nexturastat A against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC1 | Selectivity vs. HDAC2 | Selectivity vs. HDAC3 |

| HDAC6 | 5 | - | - | - |

| HDAC1 | 3000 | 600-fold | - | - |

| HDAC2 | 6900 | - | 1380-fold | - |

| HDAC3 | 6650 | - | - | 1330-fold |

Data compiled from a study on the selective HDAC6 inhibitor Nexturastat A in multiple myeloma.[1]

Table 2: Anti-proliferative Activity of Nexturastat A in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| RPMI-8226 | Multiple Myeloma | Not explicitly stated, but dose-dependent effects observed up to 40 µM |

| U266 | Multiple Myeloma | Not explicitly stated, but dose-dependent effects observed up to 40 µM |

| B16 | Murine Melanoma | 14.3 |

Data compiled from studies on Nexturastat A in multiple myeloma and melanoma.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of Nexturastat A. Specific details may vary between laboratories and experimental systems.

HDAC Activity Assay

This assay is used to determine the inhibitory potency of Nexturastat A against specific HDAC isoforms.

-

Reagents: Recombinant human HDAC enzymes, fluorogenic HDAC substrate, assay buffer, and Nexturastat A.

-

Procedure:

-

Prepare a serial dilution of Nexturastat A.

-

In a 96-well plate, add the recombinant HDAC enzyme, assay buffer, and the diluted Nexturastat A or vehicle control.

-

Incubate at 37°C for a specified time (e.g., 15 minutes).

-

Add the fluorogenic HDAC substrate to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Add a developer solution to stop the reaction and generate a fluorescent signal.

-

Measure the fluorescence using a microplate reader.

-

Calculate the IC50 value by plotting the fluorescence intensity against the logarithm of the Nexturastat A concentration.

-

Western Blot Analysis

This technique is used to measure the levels of specific proteins, such as p21, acetylated α-tubulin, and acetylated histones.

-

Cell Lysis:

-

Treat cancer cells with various concentrations of Nexturastat A or vehicle control for a specified time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p21, anti-acetyl-α-tubulin, anti-acetyl-histone H3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control, such as an antibody against GAPDH or β-actin, to ensure equal protein loading.

-

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if Nexturastat A treatment leads to increased histone acetylation at the p21 promoter.

-

Cross-linking and Chromatin Preparation:

-

Treat cells with Nexturastat A or vehicle control.

-

Cross-link proteins to DNA using formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against acetylated histone H3 or H4, or a negative control IgG.

-

Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating.

-

Purify the DNA.

-

-

Analysis:

-

Use quantitative PCR (qPCR) with primers specific for the p21 promoter to determine the amount of immunoprecipitated DNA.

-

An increase in the amount of DNA immunoprecipitated with the acetyl-histone antibody in Nexturastat A-treated cells compared to control cells indicates increased histone acetylation at the p21 promoter.

-

Murine Xenograft Model for In Vivo Efficacy

This model is used to assess the anti-tumor activity of Nexturastat A in a living organism.

-

Cell Implantation:

-

Subcutaneously inject a suspension of human multiple myeloma cells (e.g., RPMI-8226) into the flank of immunodeficient mice (e.g., SCID beige mice).

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer Nexturastat A (e.g., via intraperitoneal injection) or a vehicle control to the respective groups according to a predetermined schedule (e.g., every two days for 20 days).

-

-

Monitoring and Endpoint:

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

-

Visualizations

The following diagrams illustrate the key mechanisms of action of Nexturastat A.

References

Nexturastat A: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nexturastat A is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a promising therapeutic target in oncology and other diseases. This document provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of Nexturastat A. It details its mechanism of action, synthesis, and in vitro and in vivo efficacy in various cancer models, with a focus on multiple myeloma and melanoma. This guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of selective HDAC6 inhibition.

Introduction: The Rationale for Targeting HDAC6

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. While pan-HDAC inhibitors have shown clinical efficacy, they are often associated with significant toxicities due to their broad activity against multiple HDAC isoforms. This has driven the development of isoform-selective inhibitors to achieve a better therapeutic window.

HDAC6, a class IIb HDAC, is a particularly attractive target. It is primarily localized in the cytoplasm and its main substrates are non-histone proteins, including α-tubulin, a key component of microtubules. By deacetylating α-tubulin, HDAC6 regulates microtubule-dependent processes such as cell motility and intracellular transport. Dysregulation of HDAC6 activity has been implicated in the pathogenesis of various cancers, neurodegenerative diseases, and autoimmune disorders. Selective inhibition of HDAC6 is therefore a promising therapeutic strategy with the potential for reduced side effects compared to pan-HDAC inhibitors.

Discovery and Chemical Properties of Nexturastat A

Nexturastat A was identified as a potent and selective HDAC6 inhibitor.[1][2] Its discovery was part of a focused effort to develop isoform-selective HDAC inhibitors with improved therapeutic properties.

Chemical Structure:

-

IUPAC Name: 4-({[butyl(phenyl)carbamoyl]amino}methyl)-N-hydroxybenzamide

-

Molecular Formula: C₁₉H₂₃N₃O₃

-

Molecular Weight: 341.41 g/mol

-

CAS Number: 1403783-31-2

Synthesis of Nexturastat A

The synthesis of Nexturastat A and its analogues typically involves a multi-step process. A general synthetic scheme is outlined below, based on reported methods.

Mechanism of Action

Nexturastat A exerts its anti-cancer effects primarily through the selective inhibition of HDAC6. This leads to the hyperacetylation of its substrates, most notably α-tubulin.

Signaling Pathway

The primary mechanism of action of Nexturastat A in cancer cells involves the induction of cell cycle arrest and apoptosis, which is mediated by the transcriptional activation of the p21 promoter.[1][3]

Preclinical Data

In Vitro Efficacy

Nexturastat A has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines.

| Parameter | Value | Cell Line(s) | Reference |

| HDAC6 IC₅₀ | 5 nM | - | [2] |

| HDAC1 IC₅₀ | >3 µM | - | [2] |

| HDAC2 IC₅₀ | >6.9 µM | - | [2] |

| HDAC3 IC₅₀ | >6.65 µM | - | [2] |

| Cell Proliferation GI₅₀ | 14.3 µM | B16 Murine Melanoma | [2] |

| Cell Viability IC₅₀ (48h) | ~30-40 µM | RPMI-8226, U266 (Multiple Myeloma) | [1] |

In Vivo Efficacy

Nexturastat A has shown significant anti-tumor activity in murine xenograft models of multiple myeloma and melanoma.

| Cancer Model | Animal Model | Dosing Regimen | Route of Administration | Tumor Growth Inhibition | Reference |

| Multiple Myeloma | SCID Beige Mice (RPMI-8226 xenograft) | Not specified | Not specified | Significant reduction in tumor weight and size after 20 days | [1] |

| Melanoma | C57BL/6 Mice (B16-F10 xenograft) | Daily | Intraperitoneal | Significant delay in tumor growth | [4] |

Pharmacokinetic Profile

Detailed pharmacokinetic studies of Nexturastat A in preclinical models are not extensively reported in the public literature. However, for a drug candidate to advance, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is essential. A typical workflow for a murine pharmacokinetic study is outlined below.

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the activity of Nexturastat A.

In Vitro HDAC6 Enzymatic Assay

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of Nexturastat A against HDAC6. A common method is a two-step fluorometric assay.

-

Deacetylation Reaction: Recombinant human HDAC6 is incubated with a synthetic, acetylated peptide substrate linked to a fluorophore. In the presence of Nexturastat A, the enzymatic deacetylation of the substrate is inhibited.

-

Developer Reaction: A developer solution containing a protease is added. This protease specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.

-

Data Analysis: The fluorescence intensity is measured using a microplate reader. The percent inhibition is calculated relative to a vehicle control, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Nexturastat A or a vehicle control for a specified period (e.g., 48 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at ~570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment: Cells are treated with Nexturastat A or vehicle for a defined period.

-

Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with propidium (B1200493) iodide (PI), a fluorescent dye that intercalates with DNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: The resulting data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with Nexturastat A or vehicle.

-

Staining: Cells are harvested and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry: The fluorescence of both Annexin V and PI is measured for each cell using a flow cytometer.

-

Data Analysis: The results are typically displayed as a dot plot, separating the cell population into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot for Acetylated α-Tubulin

This technique is used to measure the levels of acetylated α-tubulin, a direct downstream target of HDAC6.

-

Cell Lysis: Cells treated with Nexturastat A or vehicle are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction. The resulting light is detected, and the band intensities are quantified.

Future Directions and Conclusion

Nexturastat A has emerged as a valuable research tool and a promising therapeutic candidate for the treatment of various cancers. Its high selectivity for HDAC6 offers the potential for a more favorable safety profile compared to pan-HDAC inhibitors. The preclinical data summarized in this guide highlight its potent anti-tumor activity in both in vitro and in vivo models of multiple myeloma and melanoma.

Further development of Nexturastat A will require comprehensive pharmacokinetic and toxicology studies to establish its clinical potential. Additionally, its efficacy in combination with other anti-cancer agents, such as proteasome inhibitors and immune checkpoint blockers, warrants further investigation. The detailed methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic promise of selective HDAC6 inhibition into clinical reality.

References

- 1. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of HDAC6 Inhibition by Nexturastat A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in oncology and neurodegenerative diseases due to its unique cytoplasmic localization and diverse non-histone substrates. Unlike other HDACs, which primarily regulate gene expression through histone deacetylation, HDAC6 plays a crucial role in various cellular processes, including protein quality control, cell motility, and immune responses. Nexturastat A is a potent and selective inhibitor of HDAC6, demonstrating significant therapeutic potential in preclinical models. This technical guide provides an in-depth overview of the biological functions of HDAC6 inhibition by Nexturastat A, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction to HDAC6 and Nexturastat A

HDAC6 is a class IIb histone deacetylase distinguished by its two catalytic domains and a ubiquitin-binding domain.[1][2] It is predominantly located in the cytoplasm and deacetylates several non-histone proteins, including α-tubulin, Hsp90, and cortactin.[3][4] Through its enzymatic activity, HDAC6 regulates microtubule dynamics, cell migration, and the degradation of misfolded proteins.[2][3] Dysregulation of HDAC6 has been implicated in the pathogenesis of various cancers and neurodegenerative disorders.[2][5]

Nexturastat A is a hydroxamic acid-based small molecule inhibitor that exhibits high selectivity for HDAC6.[6][7] Its ability to potently inhibit HDAC6 with minimal effects on other HDAC isoforms makes it a valuable tool for elucidating the specific functions of HDAC6 and a promising candidate for therapeutic development.[7]

Quantitative Data: Inhibitory Activity of Nexturastat A

The efficacy and selectivity of Nexturastat A have been quantified in various studies. The following tables summarize the key inhibitory concentrations (IC50) and cellular effects.

| Target | Nexturastat A IC50 (nM) | Selectivity vs. HDAC1 | Reference |

| HDAC6 | 5 | >600-fold | [7] |

| HDAC1 | 3000 | - | [7] |

| HDAC8 | 1000 | >190-fold | [7] |

| HDAC2 | 6900 | 1380-fold | [8] |

| HDAC3 | 6650 | 1330-fold | [8] |

| Cell Line | Cell Type | Effect | IC50 / Concentration | Reference |

| B16 Murine Melanoma | Cancer | Anti-proliferative | 14.3 µM | [6] |

| RPMI-8226 | Multiple Myeloma | Inhibition of viability | Dose-dependent | [8] |

| U266 | Multiple Myeloma | Inhibition of viability | Dose-dependent | [8] |

| RPMI-8226 | Multiple Myeloma | G1 phase cell cycle arrest | 30 µM | [8] |

| U266 | Multiple Myeloma | G1 phase cell cycle arrest | 30 µM | [8] |

| RPMI-8226 & U266 | Multiple Myeloma | Apoptosis induction | 30-40 µM | [6] |

| HL60 | Acute Myeloid Leukemia | α-tubulin hyperacetylation | Dose-dependent | [9] |

Core Biological Functions and Mechanisms of Action

Inhibition of HDAC6 by Nexturastat A elicits a range of biological effects primarily through the hyperacetylation of its substrates.

Modulation of Microtubule Dynamics

A primary and well-established function of HDAC6 is the deacetylation of α-tubulin.[10] Inhibition of HDAC6 by Nexturastat A leads to the accumulation of acetylated α-tubulin.[7][9] Increased tubulin acetylation is associated with enhanced microtubule stability and can affect cellular processes reliant on microtubule dynamics, such as cell division and intracellular transport.[10][11]

Induction of Apoptosis in Cancer Cells

Nexturastat A has been shown to induce apoptosis in various cancer cell lines, particularly in multiple myeloma.[8][12] This pro-apoptotic effect is mediated, at least in part, through the transcriptional activation of the p21 promoter.[8][13] The induction of p21, a cyclin-dependent kinase inhibitor, leads to cell cycle arrest and subsequent apoptosis.[8] The apoptotic cascade is further evidenced by the cleavage of Caspase-3, Caspase-9, and PARP1.[8][13]

Cell Cycle Arrest

Treatment with Nexturastat A can cause cell cycle arrest, primarily at the G1 phase, in cancer cells.[8][12] This effect is linked to the upregulation of p21, which inhibits cyclin/CDK complexes essential for cell cycle progression.[8]

Overcoming Drug Resistance

In the context of multiple myeloma, Nexturastat A has demonstrated the ability to overcome resistance to the proteasome inhibitor bortezomib.[8][13] This suggests a potential synergistic effect when combined with existing anti-cancer therapies.

Modulation of the Tumor Microenvironment and Immune Response

Nexturastat A can influence the tumor microenvironment by modulating immune responses.[14][15] Inhibition of HDAC6 has been shown to down-regulate the expression of the immune checkpoint protein PD-L1.[14] Furthermore, Nexturastat A can diminish the M2 macrophage phenotype, which is associated with tumor promotion, and enhance the infiltration of cytotoxic CD8+ and NK+ cells into the tumor.[14][15] This suggests that HDAC6 inhibition can render tumors more susceptible to immune-mediated killing and can improve the efficacy of immune checkpoint blockade therapies.[14][15]

Signaling Pathways

The biological effects of HDAC6 inhibition by Nexturastat A are orchestrated through the modulation of specific signaling pathways.

Caption: Inhibition of HDAC6 by Nexturastat A leads to hyperacetylation of substrates like α-tubulin and p53, resulting in enhanced microtubule stability and p21-mediated cell cycle arrest and apoptosis.

References

- 1. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]

- 2. HDAC6 - Wikipedia [en.wikipedia.org]

- 3. HDAC6: a key regulator of cytoskeleton, cell migration and cell-cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxa Analogues of Nexturastat A Demonstrate Improved HDAC6 Selectivity and Superior Antileukaemia Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Selective HDAC6 inhibitors improve anti-PD-1 immune checkpoint blockade therapy by decreasing the anti-inflammatory phenotype of macrophages and down-regulation of immunosuppressive proteins in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Nexturastat A in Multiple Myeloma Research: A Technical Guide

A Selective HDAC6 Inhibitor with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nexturastat A, a selective histone deacetylase 6 (HDAC6) inhibitor, and its role in the context of multiple myeloma (MM) research. It covers its mechanism of action, preclinical efficacy both in vitro and in vivo, and its potential in combination therapies, particularly with proteasome inhibitors. This document is intended to be a valuable resource for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action

Nexturastat A is a potent and selective inhibitor of HDAC6, an enzyme that plays a crucial role in various cellular processes relevant to cancer biology. Unlike pan-HDAC inhibitors, which target multiple HDAC isoforms and are often associated with greater toxicity, Nexturastat A's selectivity for HDAC6 offers a more targeted therapeutic approach.[1][2] In the context of multiple myeloma, the primary mechanisms of action of Nexturastat A include:

-

Disruption of the Aggresome Pathway: HDAC6 is essential for the formation of aggresomes, which are cellular structures that clear misfolded and aggregated proteins.[3][4][5] By inhibiting HDAC6, Nexturastat A disrupts this crucial protein degradation pathway, leading to an accumulation of toxic protein aggregates and inducing cellular stress and apoptosis. This mechanism is particularly relevant in multiple myeloma, a malignancy characterized by the high-level production of monoclonal immunoglobulins, which can be prone to misfolding.

-

Induction of Apoptosis: Nexturastat A has been shown to induce programmed cell death in multiple myeloma cells.[6][7] This is achieved, in part, through the transcriptional activation of the p21 promoter, a key regulator of cell cycle arrest and apoptosis.[1][8]

-

Cell Cycle Arrest: Treatment with Nexturastat A leads to a G1 phase cell cycle arrest in multiple myeloma cells, thereby inhibiting their proliferation.[1][8]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of Nexturastat A in multiple myeloma.

Table 1: In Vitro Efficacy of Nexturastat A

| Cell Line | Assay | Time Point | IC50 / Effect | Concentration | Reference |

| RPMI-8226 | CCK-8 | 48h | Dose-dependent viability decrease | 0-40 µM | [1] |

| U266 | CCK-8 | 48h | Dose-dependent viability decrease | 0-40 µM | [1] |

| RPMI-8226/BTZ100 | CCK-8 | 48h | Dose-dependent viability decrease | 0-40 µM | [1] |

Table 2: Efficacy of Bortezomib in MM Cell Lines

| Cell Line | Assay | Time Point | IC50 | Reference |

| RPMI-8226 | Cell Viability | 48h | 12.89 nM | [1] |

| RPMI-8226/BTZ100 | Cell Viability | 48h | 194.9 nM | [1] |

Table 3: Nexturastat A in Combination with Bortezomib

| Cell Line | Treatment | Effect | Reference |

| RPMI-8226 | 10 µM Nexturastat A + 10 nM Bortezomib | Enhanced growth inhibition | [1] |

| RPMI-8226/BTZ100 | 10 µM Nexturastat A + 100 nM Bortezomib | Enhanced growth inhibition | [1] |

| RPMI-8226 | 15 µM Nexturastat A + 20 nM Bortezomib | Notable increase in apoptosis | [1] |

| RPMI-8226/BTZ100 | 15 µM Nexturastat A + 100 nM Bortezomib | Notable increase in apoptosis | [1] |

Table 4: In Vivo Efficacy of Nexturastat A

| Model | Treatment | Duration | Effect | Reference |

| RPMI-8226 Xenograft | Nexturastat A | 20 days | Reduction in tumor weight and size | [1] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the action of Nexturastat A in multiple myeloma.

Caption: Mechanism of Action of Nexturastat A in Multiple Myeloma.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of Nexturastat A in multiple myeloma.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of Nexturastat A on the viability of multiple myeloma cell lines.[1][9][10][11][12][13]

Materials:

-

Multiple myeloma cell lines (e.g., RPMI-8226, U266)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

96-well plates

-

Nexturastat A (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treat the cells with various concentrations of Nexturastat A (e.g., 0-40 µM) for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caption: Workflow for the Cell Viability (CCK-8) Assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol details the detection and quantification of apoptosis in multiple myeloma cells treated with Nexturastat A using flow cytometry.[14][15][16]

Materials:

-

Multiple myeloma cells

-

Nexturastat A

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentrations of Nexturastat A for 48 hours.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Caption: Workflow for the Apoptosis Assay using Annexin V/PI Staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the cell cycle distribution of multiple myeloma cells after treatment with Nexturastat A.[17][18][19][20][21]

Materials:

-

Multiple myeloma cells

-

Nexturastat A

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with Nexturastat A for the desired time.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the cells at 4°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Caption: Workflow for Cell Cycle Analysis using Propidium Iodide Staining.

Western Blot Analysis

This protocol is for the detection of protein expression levels, such as p21 and cleaved caspases, in multiple myeloma cells following treatment with Nexturastat A.[22][23][24][25][26]

Materials:

-

Multiple myeloma cells

-

Nexturastat A

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p21, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Nexturastat A and lyse them in lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

Nexturastat A has demonstrated significant preclinical anti-myeloma activity, both as a single agent and in combination with the proteasome inhibitor bortezomib. Its selective inhibition of HDAC6 provides a targeted approach to disrupt protein homeostasis, induce apoptosis, and inhibit cell proliferation in multiple myeloma cells, including those resistant to standard therapies. The data presented in this guide underscore the therapeutic potential of Nexturastat A and provide a strong rationale for its further investigation in clinical settings. Future research should focus on optimizing combination strategies, identifying predictive biomarkers for patient selection, and evaluating the long-term efficacy and safety of Nexturastat A in clinical trials for multiple myeloma. The development of selective HDAC6 inhibitors like Nexturastat A represents a promising avenue for improving outcomes for patients with this challenging hematological malignancy.

References

- 1. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Frontiers | MPT0G413, A Novel HDAC6-Selective Inhibitor, and Bortezomib Synergistically Exert Anti-tumor Activity in Multiple Myeloma Cells [frontiersin.org]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. Targeting the Aggresome Pathway in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ptglab.com [ptglab.com]

- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 12. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 13. dojindo.com [dojindo.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bosterbio.com [bosterbio.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. vet.cornell.edu [vet.cornell.edu]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

- 19. bdbiosciences.com [bdbiosciences.com]

- 20. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Role of Nexturastat A in Melanoma Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nexturastat A, a potent and selective inhibitor of histone deacetylase 6 (HDAC6), has emerged as a promising therapeutic agent in the management of melanoma. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and preclinical potential of Nexturastat A in melanoma. Through its selective inhibition of HDAC6, Nexturastat A elicits a dual anti-melanoma effect: direct impairment of tumor cell proliferation and enhancement of antitumor immunity. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction

Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge due to its high metastatic potential and propensity for developing resistance to conventional therapies. Epigenetic modifications, particularly histone acetylation, play a crucial role in the regulation of gene expression programs that drive melanoma progression and immune evasion. Histone deacetylases (HDACs) are key enzymes in this process, and their dysregulation is frequently observed in melanoma.

Nexturastat A is a selective inhibitor of HDAC6, a unique class IIb HDAC primarily located in the cytoplasm. Unlike pan-HDAC inhibitors which can be associated with significant toxicity, the selectivity of Nexturastat A for HDAC6 offers the potential for a more favorable safety profile while targeting key oncogenic pathways in melanoma. This guide will explore the multifaceted role of Nexturastat A in melanoma treatment, focusing on its direct effects on tumor cells and its ability to modulate the tumor microenvironment to favor an anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of Nexturastat A in melanoma.

Table 1: In Vitro Efficacy of Nexturastat A in Melanoma Cell Lines

| Cell Line | IC50 (HDAC6 Inhibition) | Antiproliferative IC50 | Key Findings | Reference |

| B16 (murine melanoma) | 5 nM | 14.3 µM | Increased acetyl-α-tubulin levels in a dose-dependent manner. | [1] |

| Human Melanoma Cell Lines (NRAS and BRAF mutant) | Not specified | Low micromolar range | Inhibited proliferation in both NRAS and BRAF wild type and mutant cell lines. | [2][3] |

Table 2: Immunomodulatory Effects of Nexturastat A on Melanoma Cells

| Cell Line | Treatment | Effect | Reference |

| Human Melanoma Cell Lines | Nexturastat A or Tubastatin A (48h) | Upregulation of melanoma antigens (gp100, MART1, TYRP1, TYRP2) at the mRNA level. | [3] |

| Human and Murine Melanoma Cell Lines | Pharmacologic disruption of HDAC6 | Increased surface expression of MHC Class I. | [3] |

| Primary Melanoma Samples and Cell Lines | Pharmacological or genetic abrogation of HDAC6 | Down-regulation of PD-L1 expression. | [4] |

Table 3: In Vivo Efficacy of Nexturastat A in Melanoma Models

| Mouse Model | Treatment | Key Findings | Reference |

| C57BL/6 mice with B16 melanoma | Selective HDAC6 inhibitors | Delayed tumor growth. | [5] |

| Syngeneic immunocompetent hosts with B16 and SM1 murine melanoma | Nexturastat A | Reduced tumor growth. | [6] |

| C57BL/6 mice with SM1 murine melanoma | Nexturastat A (15 mg/kg) + anti-PD-1 (3 mg/kg) | Significant reduction of tumor growth compared to single agents. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Nexturastat A and melanoma.

Cell Viability Assay (MTS Assay)

-

Objective: To determine the effect of Nexturastat A on the proliferation of melanoma cells.

-

Protocol:

-

Plate melanoma cells (e.g., human NRAS and BRAF mutant cell lines) at a density of 10 x 10³ cells/well in a 96-well flat-bottom plate.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of Nexturastat A or a DMSO vehicle control. Ensure the final DMSO concentration is less than 0.1%.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.

-

Measure the absorbance at 490 nm using a 96-well plate reader.

-

Calculate cell viability as a percentage relative to the DMSO-treated control cells.[3]

-

Western Blot Analysis

-

Objective: To assess the effect of Nexturastat A on the acetylation of α-tubulin, a key substrate of HDAC6.

-

Protocol:

-

Treat melanoma cells (e.g., B16 murine melanoma cells) with varying concentrations of Nexturastat A (e.g., 0-10 µM) for 24 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

-

Flow Cytometry for MHC Class I Expression

-

Objective: To quantify the cell surface expression of MHC class I on melanoma cells following HDAC6 inhibition.

-

Protocol:

-

Treat murine (e.g., B16-F10) or human (e.g., WM793) melanoma cells with an HDAC6 inhibitor like Tubastatin A (e.g., 3 µM) for 48 hours.

-

Harvest the cells and wash them with PBS containing 1% BSA.

-

Stain the cells with a phycoerythrin (PE)-conjugated anti-mouse H-2Db antibody or a corresponding human MHC class I antibody for 30 minutes on ice.

-

Include an isotype-matched control antibody for background staining.

-

Wash the cells twice with PBS.

-

Analyze the cells using a flow cytometer (e.g., FACScan).

-

Gate on viable cells based on forward and side scatter properties.

-

Quantify the median fluorescence intensity (MFI) to determine the level of MHC class I expression.[3][8]

-

Quantitative Real-Time PCR (qRT-PCR) for Tumor Antigen Expression

-

Objective: To measure the mRNA expression levels of melanoma-associated antigens after treatment with Nexturastat A.

-

Protocol:

-

Treat human melanoma cells with Nexturastat A or Tubastatin A for 48 hours.

-

Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green Master Mix and primers specific for melanoma antigens (e.g., gp100, MART1, TYRP1, TYRP2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Run the PCR reaction on a real-time PCR system.

-

Calculate the relative gene expression using the ΔΔCt method.[3]

-

In Vivo Murine Melanoma Model

-

Objective: To evaluate the anti-tumor efficacy of Nexturastat A alone and in combination with anti-PD-1 therapy in a syngeneic mouse model.

-

Protocol:

-

Subcutaneously inject C57BL/6 mice with SM1 murine melanoma cells (e.g., 1 x 10⁶ cells).

-

Once tumors are established, randomize the mice into treatment groups: vehicle control, Nexturastat A (e.g., 15 mg/kg), anti-PD-1 antibody (e.g., 3 mg/kg), or a combination of both.

-

Administer treatments as per the defined schedule (e.g., daily for Nexturastat A, every 3 days for anti-PD-1) for a specified duration (e.g., 25 days).

-

Measure tumor volume regularly using calipers.

-

Monitor the survival of the mice.

-

At the end of the experiment, tumors can be excised for further analysis, such as flow cytometry to assess immune cell infiltration or western blotting for protein expression.[7]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by Nexturastat A and the general workflows of the experiments described.

Caption: Mechanism of Action of Nexturastat A in Melanoma.

Caption: General Experimental Workflow for Preclinical Evaluation.

Conclusion

Nexturastat A represents a targeted epigenetic therapy with significant potential in the treatment of melanoma. Its selectivity for HDAC6 allows for a dual mechanism of action that both directly inhibits tumor cell growth and enhances the patient's own immune system to fight the cancer. The preclinical data strongly support its use, particularly in combination with immune checkpoint inhibitors, to overcome resistance and improve therapeutic outcomes. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for melanoma patients. This technical guide provides a foundational understanding for researchers and clinicians interested in exploring the therapeutic utility of Nexturastat A.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting histone deacetylase 6 mediates a dual anti‐melanoma effect: Enhanced antitumor immunity and impaired cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Essential role of HDAC6 in the regulation of PD-L1 in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Histone deacetylase inhibitors induce TAP, LMP, Tapasin genes and MHC class I antigen presentation by melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Nexturastat A: A Deep Dive into the Regulation of Tubulin Acetylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nexturastat A, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), and its critical role in the regulation of tubulin acetylation. This document details the mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to Tubulin Acetylation

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, essential for maintaining cell morphology, intracellular transport, mitosis, and cell migration.[1] The functional diversity of microtubules is regulated by various post-translational modifications (PTMs), including acetylation.[1] Acetylation of α-tubulin at lysine (B10760008) 40 (K40), a modification occurring on the luminal side of the microtubule, is associated with microtubule stability.[2]

The level of tubulin acetylation is dynamically controlled by the opposing actions of two key enzymes: α-tubulin acetyltransferase 1 (ATAT1) and histone deacetylase 6 (HDAC6).[1][3] HDAC6, a class IIb histone deacetylase, is the primary enzyme responsible for the deacetylation of α-tubulin.[1][3] Dysregulation of tubulin acetylation has been implicated in various pathological conditions, including cancer and neurological disorders, making HDAC6 a compelling therapeutic target.[1][3]

Nexturastat A: A Selective HDAC6 Inhibitor

Nexturastat A is a potent and highly selective inhibitor of HDAC6.[4][5] Its selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, minimizes off-target effects and associated toxicities, a significant advantage over pan-HDAC inhibitors which have shown limited efficacy and tolerability in clinical trials.[5][6]

Mechanism of Action

Nexturastat A exerts its biological effects by directly inhibiting the catalytic activity of HDAC6.[6] By blocking HDAC6, Nexturastat A prevents the removal of acetyl groups from α-tubulin, leading to an accumulation of acetylated α-tubulin.[5][7] This increase in tubulin acetylation is a hallmark of HDAC6 inhibition and is believed to contribute to the anti-cancer properties of Nexturastat A.[5][6]

dot

Caption: Mechanism of Nexturastat A action on tubulin acetylation.

Quantitative Data Summary

The following tables summarize the key quantitative data for Nexturastat A from various studies.

Table 1: Inhibitory Activity of Nexturastat A

| Target | IC50 Value | Selectivity | Reference |

| HDAC6 | 5 nM | >600-fold vs HDAC1, >190-fold vs HDAC8 | [4][5] |

| HDAC1 | 3 µM | - | [5] |

| HDAC8 | 1 µM | - | [5] |

Table 2: Anti-proliferative Activity of Nexturastat A

| Cell Line | Cancer Type | IC50 / GI50 Value | Reference |

| B16 Murine Melanoma | Melanoma | 14.3 µM (GI50) | [4][7] |

| RPMI-8226 | Multiple Myeloma | Dose-dependent decrease in viability | [8][9] |

| U266 | Multiple Myeloma | Dose-dependent decrease in viability | [8][9] |

Downstream Cellular Effects of Nexturastat A

Inhibition of HDAC6 by Nexturastat A triggers a cascade of downstream cellular events, primarily in cancer cells, leading to apoptosis and cell cycle arrest.

Induction of Apoptosis

Nexturastat A has been shown to induce apoptosis in multiple myeloma (MM) cells.[8][10] This is achieved, in part, through the transcriptional activation of the p21 promoter.[8][11] p21 is a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle regulation and apoptosis.[11]

Cell Cycle Arrest

Treatment with Nexturastat A leads to cell cycle arrest at the G1 phase in MM cells.[8][10] This effect is consistent with the upregulation of p21, which inhibits the activity of cyclin/CDK complexes required for the G1/S transition.[11]

dot

Caption: Downstream cellular effects of Nexturastat A.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to assess the effect of Nexturastat A on tubulin acetylation.

Western Blotting for Acetylated α-Tubulin

Objective: To determine the effect of Nexturastat A on the acetylation level of α-tubulin in cultured cells.

Materials:

-

Nexturastat A (dissolved in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of Nexturastat A (e.g., 0, 1, 10 µM) for a specified time (e.g., 24 or 48 hours).[8]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]

dot

Caption: Experimental workflow for Western blotting.

Conclusion and Future Directions

Nexturastat A is a powerful research tool and a promising therapeutic candidate due to its high selectivity for HDAC6. Its ability to modulate tubulin acetylation provides a targeted approach to influence microtubule dynamics and induce anti-cancer effects. Further research is warranted to fully elucidate the complex downstream signaling pathways affected by Nexturastat A and to explore its therapeutic potential in a broader range of diseases. Combination therapies, for instance with immune checkpoint inhibitors like PD-1 blockers, have shown promise in preclinical models and represent an exciting avenue for future clinical investigation.[12]

References

- 1. Tubulin acetylation: responsible enzymes, biological functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Tubulin acetylation: responsible enzymes, biological functions and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nexturastat A - Biochemicals - CAT N°: 16874 [bertin-bioreagent.com]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Downstream Effects of Nexturastat A Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nexturastat A is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb HDAC, with an IC50 of 5 nM.[1][2][3] Its selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, makes it a valuable tool for investigating the specific roles of HDAC6 in cellular processes and a promising candidate for therapeutic development, especially in oncology.[1][4] This technical guide provides a comprehensive overview of the downstream molecular and cellular effects of Nexturastat A treatment, detailing its impact on signaling pathways, gene expression, and cellular fate. The information presented herein is supported by quantitative data and detailed experimental protocols to aid researchers in their study of this compound.

Core Mechanism of Action

Nexturastat A exerts its biological effects through the specific inhibition of HDAC6. HDAC6 is a unique, primarily cytoplasmic deacetylase that acts on non-histone protein substrates, including α-tubulin and cortactin, playing crucial roles in cell motility, protein degradation, and immune responses.[4][5][6] By inhibiting HDAC6, Nexturastat A leads to the hyperacetylation of its substrates, which in turn triggers a cascade of downstream events. A key indicator of Nexturastat A activity is the increased acetylation of α-tubulin.[1][7] Interestingly, at effective concentrations, Nexturastat A also leads to the increased acetylation of histone H3 and histone H4, suggesting some level of crossover activity or indirect effects on nuclear histone acetylation.[4]

Key Downstream Signaling Pathways and Cellular Effects

Treatment with Nexturastat A initiates a series of downstream events that collectively contribute to its anti-tumor and immunomodulatory properties.

Induction of Cell Cycle Arrest and Apoptosis

A primary consequence of Nexturastat A treatment in cancer cells is the induction of cell cycle arrest at the G1 phase.[4][8] This is followed by the initiation of the apoptotic cascade. The central mechanism for these effects is the transcriptional activation of the p21 promoter.[4][9][10] The subsequent increase in p21 protein levels leads to the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which is essential for the G1 to S phase transition.[9] This inhibition prevents cells from progressing through the cell cycle and ultimately triggers apoptosis. The apoptotic process is further characterized by the cleavage of caspase-9, caspase-3, and PARP1.[4][9]

Modulation of the Tumor Microenvironment and Immune Response

Nexturastat A has been shown to modulate the tumor microenvironment, enhancing anti-tumor immunity. It can diminish the M2 macrophage phenotype within the tumor microenvironment, which is associated with a pro-tumoral and immunosuppressive state.[11] Furthermore, Nexturastat A treatment, both alone and in combination with anti-PD-1 therapy, reduces the expression of the immune checkpoint proteins PD-L1 and PD-L2 on tumor cells.[11] This suggests that Nexturastat A can enhance the efficacy of immune checkpoint inhibitors.

The mechanism for this immunomodulation may involve the STAT3 signaling pathway. HDAC6 has been observed to stimulate STAT3 activity, a transcription factor that can induce the expression of immunosuppressive genes like PD-L1 and IL-10.[12] By inhibiting HDAC6, Nexturastat A can indirectly decrease the activating post-translational modifications on STAT3, leading to reduced expression of these immunomodulatory genes.[12]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with Nexturastat A treatment from various in vitro and cellular assays.

Table 1: In Vitro HDAC Inhibition

| HDAC Isoform | IC50 (nM) | Selectivity over HDAC6 |

| HDAC6 | 5 | - |

| HDAC1 | 3020 | >600-fold |

| HDAC2 | 6920 | >1380-fold |

| HDAC3 | 6680 | >1330-fold |

| HDAC8 | 954 | >190-fold |

Data compiled from multiple sources.[1][4]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Incubation Time (hours) |

| RPMI-8226 | Multiple Myeloma | CCK-8 | Dose-dependent decrease | 48 |

| U266 | Multiple Myeloma | CCK-8 | Dose-dependent decrease | 48 |

| B16 | Murine Melanoma | MTT/MTS | 14.3 | 48 |

| MCF7 | Breast Cancer | CCK-8 | 1.4 | 48 |

| MM1.S | Multiple Myeloma | Spectrophotometer | 1.76 | 72 |

Data compiled from multiple sources.[1][2][3][4]

Table 3: Effects on p21 Promoter Activity

| Cell Line | Nexturastat A Concentration (µM) | Outcome |

| RPMI-8226 | 5 and 10 | Enhanced p21 promoter activity |

| U266 | 5 and 10 | Enhanced p21 promoter activity |

| RPMI-8226/BTZ100 | 3 and 5 | Enhanced p21 promoter activity |

Data from Sun et al., 2019.[4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream effects of Nexturastat A.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cells (e.g., RPMI-8226, U266) in 96-well plates at a density of 1 x 10^4 cells per well.

-

Treatment: After cell adherence, treat with varying concentrations of Nexturastat A or DMSO as a vehicle control. For time-dependent assays, a fixed concentration of Nexturastat A (e.g., 30 µM) is used, and viability is measured at different time points.[4]

-

Incubation: Incubate the plates for the desired duration (e.g., 48 hours) at 37°C in a 5% CO2 humidified incubator.

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Western Blot Analysis for Protein Expression and Acetylation

-

Cell Lysis: Treat cells with Nexturastat A for the specified time and concentration. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetyl-α-tubulin, acetyl-histone H3, acetyl-histone H4, p21, cleaved caspases, PARP1, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay for p21 Promoter Activity

-

Transfection: Transfect target cells (e.g., RPMI-8226, U266) with a luciferase reporter plasmid containing the p21 promoter (e.g., pGL4.20-p21).[4]

-

Treatment: After 8 hours of transfection, treat the cells with different concentrations of Nexturastat A for 48 hours.[4]

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.

-

Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

In Vivo Murine Xenograft Model

-

Cell Inoculation: Subcutaneously inoculate immunodeficient mice (e.g., SCID beige mice) with a suspension of cancer cells (e.g., 1 x 10^7 RPMI-8226 cells).[4]

-

Tumor Growth: Allow tumors to grow to a measurable size.

-

Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer Nexturastat A (e.g., intraperitoneally every two days) to the treatment group and a vehicle control (e.g., DMSO diluted in PBS) to the control group.[4]

-

Tumor Measurement: Measure tumor dimensions with a caliper at regular intervals (e.g., every four days).[4]

-

Data Analysis: Calculate tumor volume using the formula: 4/3π × (width/2)^2 × (length/2).[4] Compare the tumor growth between the treatment and control groups.

Conclusion

Nexturastat A is a powerful and selective HDAC6 inhibitor that elicits a range of downstream effects, culminating in anti-tumor activity and immune modulation. Its ability to induce cell cycle arrest and apoptosis through the p21 signaling pathway, coupled with its capacity to alter the tumor microenvironment and reduce the expression of immune checkpoint proteins, underscores its therapeutic potential. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating the multifaceted roles of HDAC6 and the therapeutic applications of its selective inhibition. Further exploration of the downstream signaling networks affected by Nexturastat A will continue to illuminate novel strategies for cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Nexturastat A | HDAC | TargetMol [targetmol.com]

- 4. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The HDAC6 inhibitor AVS100 (SS208) induces a pro-inflammatory tumor microenvironment and potentiates immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxa Analogues of Nexturastat A Demonstrate Improved HDAC6 Selectivity and Superior Antileukaemia Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

The Therapeutic Potential of Nexturastat A: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Selective HDAC6 Inhibitor for Oncological Applications

Nexturastat A, a potent and selective inhibitor of histone deacetylase 6 (HDAC6), has emerged as a promising therapeutic agent in preclinical cancer research. This technical guide provides a comprehensive overview of the core scientific findings related to Nexturastat A, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective HDAC6 inhibition.

Core Mechanism of Action

Nexturastat A exerts its anti-cancer effects primarily through the selective inhibition of HDAC6, a class IIb histone deacetylase that is predominantly localized in the cytoplasm. Unlike other HDACs, HDAC6's primary substrates are non-histone proteins, including α-tubulin. By inhibiting HDAC6, Nexturastat A leads to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics, affecting cell motility, and intracellular transport.[1]

A key downstream effect of Nexturastat A is the transcriptional activation of the p21 promoter, a cyclin-dependent kinase inhibitor.[2][3] This upregulation of p21 leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in cancer cells.[2][3][4]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and anti-proliferative effects of Nexturastat A across various HDAC isoforms and cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Nexturastat A against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Selectivity over HDAC6 | Reference |

| HDAC6 | 5 | - | [5] |

| HDAC1 | >3000 | >600-fold | [2] |

| HDAC2 | >6900 | >1380-fold | [2] |

| HDAC3 | >6600 | >1330-fold | [2] |

Table 2: Anti-Proliferative Activity of Nexturastat A in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| RPMI-8226 | Multiple Myeloma | Dose-dependent inhibition observed | 48h | [2] |

| U266 | Multiple Myeloma | Dose-dependent inhibition observed | 48h | [2] |

| RPMI-8226/BTZ100 | Bortezomib-Resistant Multiple Myeloma | More sensitive than parental line | 48h | [2] |

| B16 Murine Melanoma | Melanoma | 14.3 | Not Specified | [5] |

Table 3: In Vivo Efficacy of Nexturastat A in a Multiple Myeloma Xenograft Model

| Treatment Group | Mean Tumor Weight Reduction | Mean Tumor Volume Reduction | Animal Model | Dosing Schedule | Study Duration | Reference |

| Nexturastat A | Significant reduction compared to control | Significant shrinkage compared to control | SCID beige mice with RPMI-8226 xenografts | Every two days | 20 days | [2][6] |

Signaling Pathways Modulated by Nexturastat A

Nexturastat A's mechanism of action involves the modulation of key signaling pathways that control cell cycle progression and apoptosis. The inhibition of HDAC6 leads to the upregulation of p21, a critical downstream effector.

Caption: Signaling pathway of Nexturastat A leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Nexturastat A's therapeutic potential.

Cell Viability Assay (CCK-8)

This protocol is adapted from Sun et al. (2019).[2]

Objective: To determine the dose- and time-dependent effects of Nexturastat A on the viability of cancer cells.

Materials:

-

RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

96-well plates

-

Nexturastat A

-

CCK-8 cell proliferation kit

-

Microplate reader

Procedure:

-

Culture cancer cells (e.g., RPMI-8226, U266) in RPMI-1640 medium supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.[2]

-

Seed 1 x 10^4 cells per well in a 96-well plate.[2]

-

Treat the cells with varying concentrations of Nexturastat A for the desired time points (e.g., 48 hours).[2]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[2]

-

Calculate cell viability as a percentage of the untreated control.

Caption: Experimental workflow for the cell viability assay.

Western Blot Analysis

This protocol is adapted from Sun et al. (2019).[2]

Objective: To analyze the protein expression levels of key markers involved in the signaling pathway modulated by Nexturastat A.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

SDS-polyacrylamide gels

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-p21, anti-Caspase-3, anti-PARP1, anti-acetylated-α-tubulin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Treat cells with Nexturastat A and lyse them in RIPA buffer.[2]

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[1]

-

Transfer the proteins to a PVDF membrane.[1]

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[2]

-

Incubate the membrane with primary antibodies overnight at 4°C.[2]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]

-

Visualize the protein bands using an ECL substrate and an imaging system.[2]